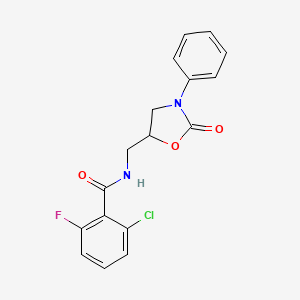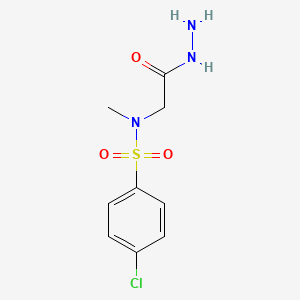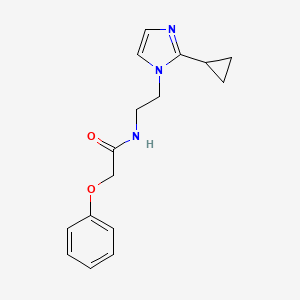![molecular formula C8H8N2O5S B2359294 [(4-Sulfamoylphenyl)carbamoyl]formic acid CAS No. 3561-08-8](/img/structure/B2359294.png)
[(4-Sulfamoylphenyl)carbamoyl]formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(4-Sulfamoylphenyl)carbamoyl]formic acid” is a chemical compound with the CAS number 3561-08-8 . It has a molecular weight of 244.22 and its molecular formula is C8H8N2O5S .
Synthesis Analysis
The synthesis of “[(4-Sulfamoylphenyl)carbamoyl]formic acid” has been achieved using crystal engineering techniques . The process involves the design of polar multicomponent materials, including sulfanilamide sulfamic acid salt and sulfanilamide [(4-sulfamoylphenyl)carbamoyl]formic acid salt .Molecular Structure Analysis
The molecular structure of “[(4-Sulfamoylphenyl)carbamoyl]formic acid” is characterized by S–X (X = O, N, C) bonds, which have a strongly polarized, almost ‘ionic’ character, particularly in the case of S–O interactions . The assembly of crystal building blocks and their packing in the crystal structures is influenced by N–H⋯O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving “[(4-Sulfamoylphenyl)carbamoyl]formic acid” are influenced by N–H⋯O hydrogen bonds, which have an intermediate character between closed and shared shell interactions . These interactions can lead to hydrogen atom transfer, resulting in salt formation .Physical And Chemical Properties Analysis
“[(4-Sulfamoylphenyl)carbamoyl]formic acid” is a powder at room temperature . It has a melting point of 215-217 degrees Celsius .Scientific Research Applications
- Researchers have designed polar multicomponent materials using crystal engineering techniques. These materials include sulfanilamide sulfamic acid salt (P21) and sulfanilamide [(4-sulfamoylphenyl)carbamoyl]formic acid salt (Pc). The crystal structures of these compounds are influenced by N–H⋯O hydrogen bonds, which play a role in salt formation. Additionally, they exhibit linear (birefringence) and nonlinear optical properties (second harmonic generation) comparable to commonly used KDP (KH2PO4) crystals .
- Among related derivatives, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) stands out as a potent compound with antiepileptic activity. It has been evaluated in rat maximal electroshock tests, demonstrating promising efficacy. Another analogous compound, 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC), also shows potential .
Crystal Engineering and Optical Properties
Biological Evaluation and Antiepileptic Activity
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-2-(4-sulfamoylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5S/c9-16(14,15)6-3-1-5(2-4-6)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)(H2,9,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRIMXMADGUPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)


![1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2359217.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)



![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)